Cas no 1019105-24-8 (3,4-diethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide)

3,4-diethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide structure
1019105-24-8 structure
Product name:3,4-diethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide
CAS No:1019105-24-8
MF:C24H24N6O3
Molecular Weight:444.485764503479
CID:6411171
PubChem ID:25668398

3,4-diethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide 化学的及び物理的性質

名前と識別子

    • 3,4-diethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide
    • Benzamide, 3,4-diethoxy-N-[4-[[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino]phenyl]-
    • AKOS024638862
    • F2320-0027
    • N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3,4-diethoxybenzamide
    • 1019105-24-8
    • インチ: 1S/C24H24N6O3/c1-3-32-20-11-6-17(16-21(20)33-4-2)24(31)27-19-9-7-18(8-10-19)26-22-12-13-23(29-28-22)30-15-5-14-25-30/h5-16H,3-4H2,1-2H3,(H,26,28)(H,27,31)
    • InChIKey: TVFHUYPLRKSJJS-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=C(NC2=NN=C(N3C=CC=N3)C=C2)C=C1)(=O)C1=CC=C(OCC)C(OCC)=C1

計算された属性

  • 精确分子量: 444.19098865g/mol
  • 同位素质量: 444.19098865g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 7
  • 重原子数量: 33
  • 回転可能化学結合数: 9
  • 複雑さ: 603
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 103Ų
  • XLogP3: 3.5

じっけんとくせい

  • 密度みつど: 1.27±0.1 g/cm3(Predicted)
  • Boiling Point: 616.9±55.0 °C(Predicted)
  • 酸度系数(pKa): 12.73±0.70(Predicted)

3,4-diethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2320-0027-20μmol
3,4-diethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide
1019105-24-8 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2320-0027-4mg
3,4-diethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide
1019105-24-8 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2320-0027-20mg
3,4-diethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide
1019105-24-8 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2320-0027-40mg
3,4-diethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide
1019105-24-8 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2320-0027-10mg
3,4-diethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide
1019105-24-8 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2320-0027-100mg
3,4-diethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide
1019105-24-8 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2320-0027-5μmol
3,4-diethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide
1019105-24-8 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2320-0027-1mg
3,4-diethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide
1019105-24-8 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2320-0027-3mg
3,4-diethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide
1019105-24-8 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2320-0027-50mg
3,4-diethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide
1019105-24-8 90%+
50mg
$160.0 2023-05-16

3,4-diethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide 関連文献

3,4-diethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamideに関する追加情報

Comprehensive Overview of 3,4-Diethoxy-N-(4-{[6-(1H-Pyrazol-1-yl)Pyridazin-3-yl]Amino}Phenyl)Benzamide (CAS No. 1019105-24-8)

The compound 3,4-diethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide (CAS No. 1019105-24-8) is a highly specialized chemical entity that has garnered significant attention in pharmaceutical and biochemical research. With its intricate molecular structure, this compound is often explored for its potential applications in drug discovery, particularly in targeting protein kinases and other enzymatic pathways. Researchers are increasingly interested in its structure-activity relationship (SAR), which could unlock novel therapeutic avenues for diseases like cancer, inflammation, and metabolic disorders.

One of the standout features of 3,4-diethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide is its unique combination of a pyridazine core and a benzamide moiety. This hybrid architecture enhances its binding affinity to specific biological targets, making it a valuable candidate for high-throughput screening (HTS) assays. Recent studies have highlighted its role in modulating signal transduction pathways, a hot topic in precision medicine and personalized therapeutics. The compound's CAS No. 1019105-24-8 is frequently searched in academic databases, reflecting its growing relevance in cutting-edge research.

In the context of current trends, 3,4-diethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide aligns with the rising demand for small-molecule inhibitors in oncology. Its potential to interfere with kinase activity has sparked interest among biotech companies and academic labs alike. Additionally, the compound's synthetic accessibility and derivatization potential make it a versatile scaffold for medicinal chemistry projects. These attributes are often discussed in forums and publications focusing on drug design and targeted therapy, further boosting its visibility in scientific communities.

From a technical perspective, the pyrazole and pyridazine rings in 3,4-diethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide contribute to its pharmacokinetic properties, such as metabolic stability and membrane permeability. These characteristics are critical for lead optimization in drug development pipelines. Moreover, the compound's solubility and bioavailability profiles are subjects of ongoing investigations, as they directly impact its translational potential. Such details are frequently queried in search engines by researchers seeking ADME (Absorption, Distribution, Metabolism, Excretion) data for similar compounds.

Another area where CAS No. 1019105-24-8 is gaining traction is in computational chemistry and molecular docking studies. Advanced in silico models are being employed to predict its interactions with various biological targets, reducing the need for extensive wet-lab experiments. This aligns with the broader industry shift toward AI-driven drug discovery, a topic dominating conferences and patent filings. The compound's molecular weight and hydrogen-bonding capacity are also key parameters for virtual screening workflows, making it a frequent subject in cheminformatics discussions.

In summary, 3,4-diethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide represents a promising avenue for interdisciplinary research. Its multifunctional chemical structure and biological relevance position it at the intersection of chemistry, biology, and computational science. As the scientific community continues to explore its applications, CAS No. 1019105-24-8 is poised to remain a focal point in the quest for innovative therapeutics and diagnostic tools.

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